2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile
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Overview
Description
2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H4BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-pyridineacetonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopyridin-4-yl)acetonitrile: Similar in structure but lacks the chlorine atom.
3-Bromo-2-chloropyridine: Similar but does not have the acetonitrile group.
2-Bromo-4-chloropyrimidine: A pyrimidine derivative with similar halogenation.
Uniqueness
2-(3-Bromo-2-chloropyridin-4-yl)acetonitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4BrClN2 |
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Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-(3-bromo-2-chloropyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-6-5(1-3-10)2-4-11-7(6)9/h2,4H,1H2 |
InChI Key |
COWHFJPVVUKXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CC#N)Br)Cl |
Origin of Product |
United States |
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